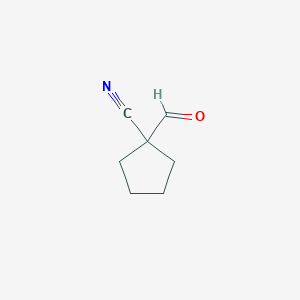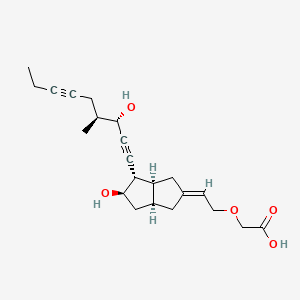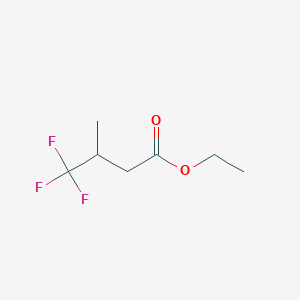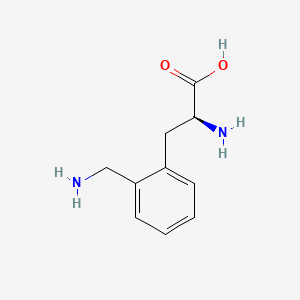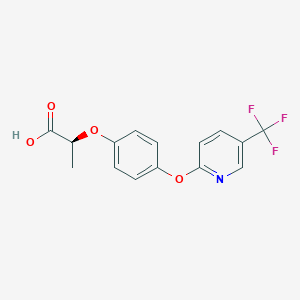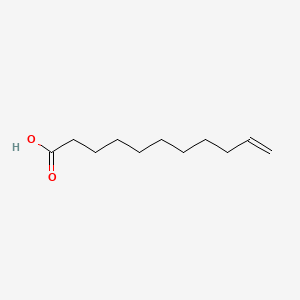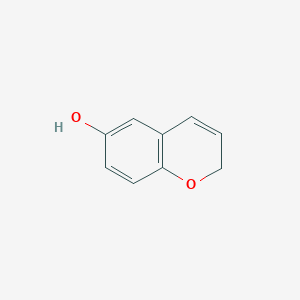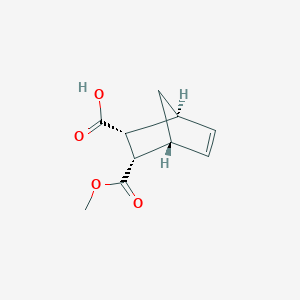
mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate
Descripción general
Descripción
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate: is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It is a derivative of norbornene, a bicyclic hydrocarbon, and features a methyl ester group attached to the norbornene ring. This compound is known for its stability and reactivity, making it valuable in various chemical applications .
Mecanismo De Acción
Target of Action
It is often used in organic synthesis reactions as a starting compound or intermediate .
Mode of Action
It is known to be involved in the formation of various organic compounds through chemical reactions
Biochemical Pathways
It is primarily used in organic synthesis, suggesting that it may play a role in the formation of various organic compounds .
Result of Action
It is primarily used in organic synthesis, suggesting that its main effect is the formation of various organic compounds .
Action Environment
The action of mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate can be influenced by various environmental factors, such as temperature and reaction conditions . These factors can affect the efficacy and stability of the compound during organic synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate can be synthesized through the reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with methanol . The reaction typically occurs under reflux conditions, where the anhydride is dissolved in methanol and heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process includes the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cis-5-norbornene-endo-2,3-dicarboxylic acid.
Reduction: Formation of mono-Methyl cis-5-norbornene-endo-2,3-dicarbinol.
Substitution: Formation of various substituted norbornene derivatives.
Aplicaciones Científicas De Investigación
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate has several applications in scientific research:
Comparación Con Compuestos Similares
- Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
Uniqueness: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate is unique due to its specific ester group, which imparts distinct reactivity and stability compared to other norbornene derivatives. Its ability to undergo ROMP and form high-performance polymers sets it apart from similar compounds .
Propiedades
IUPAC Name |
(1S,2R,3S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-CWKFCGSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96185-91-0 | |
| Record name | cis-5-Norbornene-endo-2,3-dicarboxylic acid monomethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
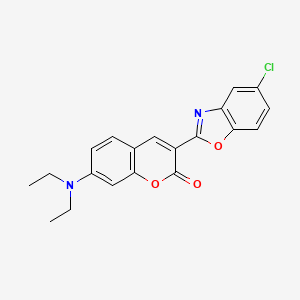
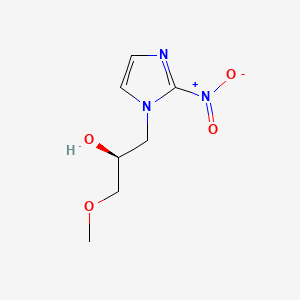
![[1,2,4]Triazine-3-carbaldehyde](/img/structure/B3432081.png)
![[2-(Benzyloxy)pyridin-3-yl]methanamine](/img/structure/B3432082.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3432090.png)
